3-Methylpyrazine-2-carbaldehyde
Overview
Description
3-Methylpyrazine-2-carbaldehyde is a chemical compound that is part of the pyrazine family, characterized by a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with a methyl group and an aldehyde functional group. This compound serves as an intermediate in the synthesis of various heterocyclic compounds and has been utilized in the formation of macrocyclic and heterocyclic structures with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 3-methylpyrazine-2-carbaldehyde involves several strategies. For instance, 2,2'-bipyridine-5,5'-dicarbaldehyde, a related dialdehyde, was synthesized through enamination and oxidative cleavage, which could be a strategy adaptable to the synthesis of 3-methylpyrazine-2-carbaldehyde derivatives . Another approach involves the self-condensation of aminopyrazole carbaldehydes in the presence of metal ions, leading to the formation of macrocyclic complexes . Additionally, 3-aminopyrazine-2-carbaldehyde, a compound with a similar structure, was prepared by oxidizing a hydroxymethylpyrazine derivative, showcasing a potential synthetic route for 3-methylpyrazine-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 3-methylpyrazine-2-carbaldehyde is characterized by the presence of a pyrazine ring, which is a stable aromatic system. The substituents on the ring influence the electronic distribution and reactivity of the molecule. For example, the presence of a methyl group can provide steric hindrance and electron-donating effects, while the aldehyde group is a reactive site for nucleophilic addition and can participate in condensation reactions .
Chemical Reactions Analysis
Chemical reactions involving 3-methylpyrazine-2-carbaldehyde or its analogs include the formation of Schiff bases through condensation with amines , and the Friedländer condensation with α-methylene ketones to synthesize pyrazolo[3,4-b]pyridines . These reactions are crucial for the construction of complex heterocyclic systems that have potential pharmacological applications. Additionally, the transient ligand-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene carbaldehydes represents a method for functionalizing these compounds, which could be applicable to 3-methylpyrazine-2-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylpyrazine-2-carbaldehyde are influenced by its functional groups. The aldehyde group is typically polar, which can affect the solubility and reactivity of the compound. The aromatic pyrazine ring contributes to the compound's stability and electronic properties. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, these properties can be inferred based on the functional groups present and their known effects on related molecules .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pteridines : 3-Aminopyrazine-2-carbaldehyde, a related compound, has been synthesized and converted into various derivatives, which then cyclize to form compounds like 2-methylpteridine and pteridin-2-one. These processes are crucial in the synthesis of pteridine derivatives, highlighting the potential of 3-Methylpyrazine-2-carbaldehyde in similar transformations (Albert & Ohta, 1971).
Knoevenagel Condensation : This compound participates in Knoevenagel condensation reactions, which are vital in organic synthesis for creating carbon-carbon bonds. Such reactions have been performed in green solvents like ionic liquids, offering an environmentally friendly approach to synthesis (Hangarge, Jarikote & Shingare, 2002).
Applications in Coordination Chemistry
- Synthesis of Complexes : The compound has been used in synthesizing coordination complexes. For instance, complexes with Cu(II) and Co(II) have been prepared using derivatives of pyrazol-3-one, which is structurally similar to 3-Methylpyrazine-2-carbaldehyde. These complexes have significant implications in magnetic properties and crystal structures (Burlov et al., 2020).
Material Science and Catalysis
Ultrasonically Accelerated Reactions : The compound's derivatives have been used in ultrasonically accelerated reactions. For instance, the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with 3-methyl-1-phenylpyrazolin-5-(4H)-one under ultrasonic irradiation has been studied, demonstrating the compound's potential in advanced synthetic methods (Shindalkar, Madje & Shingare, 2005).
Adsorption Studies : The interaction of pyridine-3-carbaldehyde, a compound similar to 3-Methylpyrazine-2-carbaldehyde, with surfaces like TiO2 has been studied, providing insights into surface chemistry and catalysis (Popova, Chesalov & Andrushkevich, 2004).
Safety And Hazards
properties
IUPAC Name |
3-methylpyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(4-9)8-3-2-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLAFZNIRAPTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622745 | |
Record name | 3-Methylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazine-2-carbaldehyde | |
CAS RN |
25513-93-3 | |
Record name | 3-Methyl-2-pyrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25513-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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